molecular formula C10H20N2O2 B3154644 3-[4-(Propan-2-yl)piperazin-1-yl]propanoic acid CAS No. 780751-88-4

3-[4-(Propan-2-yl)piperazin-1-yl]propanoic acid

Cat. No.: B3154644
CAS No.: 780751-88-4
M. Wt: 200.28 g/mol
InChI Key: DRSLDFAOCUJVLU-UHFFFAOYSA-N
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Description

Significance of the Piperazine (B1678402) Scaffold in Pharmaceutical Sciences

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is considered a "privileged scaffold" in drug discovery. researchgate.netnih.gov Its prevalence in a wide range of approved drugs is a testament to its favorable properties. The piperazine moiety can significantly influence a molecule's solubility, basicity, and conformational flexibility, all of which are critical for effective drug action. researchgate.net The two nitrogen atoms provide sites for substitution, allowing medicinal chemists to fine-tune the biological activity and pharmacokinetic properties of the compound. acgpubs.org This versatility has led to the incorporation of the piperazine scaffold in drugs across numerous therapeutic areas, including oncology, psychiatry, and infectious diseases. google.comnih.govnih.govmdpi.com

Overview of the Research Landscape for 3-[4-(Propan-2-yl)piperazin-1-yl]propanoic acid and Analogues

Direct and extensive research specifically on this compound is not widely documented in publicly available literature. However, the broader class of piperazine-containing propanoic acid derivatives has been the subject of various investigations, suggesting potential therapeutic applications for this compound and its analogues.

Research into structurally related compounds has revealed a spectrum of biological activities. For instance, various N-substituted piperazine derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties. researchgate.netnih.govacgpubs.orgnih.gov Other studies on arylpiperazine derivatives have explored their affinity for serotonin (B10506) and dopamine (B1211576) receptors, indicating potential applications in treating central nervous system disorders. researchgate.net The synthesis of N-alkyl piperazine derivatives is a well-established area of organic chemistry, providing accessible routes to a diverse range of analogues for biological screening. mdpi.com

The table below summarizes the observed biological activities of some piperazine-propanoic acid analogues and related N-substituted piperazine derivatives.

Compound ClassInvestigated Biological Activity
N-Alkyl/Aryl Piperazine DerivativesAntimicrobial, Antifungal researchgate.netnih.govacgpubs.orgnih.gov
Arylpiperazine Containing N-acylated Amino AcidsSerotonin (5-HT1A, 5-HT2A) Receptor Affinity researchgate.net
Piperazine derivatives of phenothiazineAntibacterial, Antifungal, Antitubercular nih.gov
3-Aryl-3-(furan-2-yl)propanoic acid derivativesAntimicrobial mdpi.com
3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivativesAnticancer mdpi.com

Research Objectives and Scope for Investigations of this compound

Given the absence of dedicated studies on this compound, the research objectives for this compound can be extrapolated from the findings for its analogues. A primary objective would be to synthesize and characterize the compound and then to conduct a broad biological screening to identify any potential therapeutic activities.

The scope of such investigations would likely include:

Antimicrobial and Antifungal Assays: Based on the known activities of other N-alkyl piperazine derivatives, evaluating this compound against a panel of bacteria and fungi would be a logical first step. researchgate.netnih.govacgpubs.orgnih.gov

Anticancer Screening: The propanoic acid moiety, in combination with other aromatic systems, has shown promise in anticancer research, warranting an investigation into the cytotoxic effects of this compound on various cancer cell lines. mdpi.com

Central Nervous System (CNS) Receptor Binding Assays: Given that many arylpiperazine derivatives exhibit affinity for CNS receptors, it would be pertinent to assess the binding profile of this compound to serotonin, dopamine, and other relevant receptors. researchgate.net

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a series of analogues with modifications to the isopropyl group and the propanoic acid chain would be crucial to establish a clear SAR. This would help in optimizing the lead compound for improved potency and selectivity.

The table below outlines some key physicochemical properties of the parent N-isopropylpiperazine, which forms the core of the title compound.

PropertyValue
IUPAC Name1-(propan-2-yl)piperazine
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
CAS Number4318-42-7

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-propan-2-ylpiperazin-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-9(2)12-7-5-11(6-8-12)4-3-10(13)14/h9H,3-8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSLDFAOCUJVLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic Characterization of 3 4 Propan 2 Yl Piperazin 1 Yl Propanoic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-[4-(Propan-2-yl)piperazin-1-yl]propanoic acid, both ¹H and ¹³C NMR spectroscopy are vital for confirming its structure.

While specific experimental NMR data for this compound is not widely available in the public domain, the expected chemical shifts and splitting patterns can be predicted based on the analysis of closely related structures, such as 3-(piperazin-1-yl)propanoic acid. chemicalbook.com The addition of the propan-2-yl (isopropyl) group on the N4-nitrogen of the piperazine (B1678402) ring would introduce characteristic signals.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment in the molecule. The protons of the propanoic acid chain, the piperazine ring, and the isopropyl group will each have characteristic chemical shifts. The integration of these signals will correspond to the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will display a signal for each unique carbon atom. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbonyl carbon of the carboxylic acid appearing significantly downfield.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
-CH(CH₃)₂~2.7 - 3.0Septet
-CH(CH₃)₂~1.0 - 1.2Doublet
Piperazine-H (axial & equatorial)~2.4 - 2.8Multiplet
-N-CH₂-CH₂-COOH~2.6 - 2.8Triplet
-N-CH₂-CH₂-COOH~2.4 - 2.6Triplet
-COOH~10 - 12Broad Singlet

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
-COOH~175 - 180
-N-CH₂-CH₂-COOH~50 - 55
-N-CH₂-CH₂-COOH~30 - 35
Piperazine-CH₂~50 - 55
-CH(CH₃)₂~55 - 60
-CH(CH₃)₂~18 - 22

Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the functional groups present in a molecule. The vibrational spectra of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group. A strong C=O stretching vibration for the carboxylic acid would be observed around 1700-1730 cm⁻¹. The C-N stretching vibrations of the piperazine ring and the aliphatic chain would appear in the 1000-1300 cm⁻¹ region. The N-H stretching vibration, characteristic of a secondary amine in a piperazine ring, would be absent due to the substitution at both nitrogen atoms.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The C-H stretching vibrations of the aliphatic and piperazine ring protons would give rise to strong bands in the 2800-3000 cm⁻¹ region.

Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeFT-IR Frequency (cm⁻¹)FT-Raman Frequency (cm⁻¹)
Carboxylic Acid (-COOH)O-H stretch2500-3300 (broad)Weak
Carboxylic Acid (-COOH)C=O stretch1700-1730Moderate
Aliphatic C-HC-H stretch2850-2960Strong
Piperazine C-NC-N stretch1000-1250Moderate
Carboxylic Acid (-COOH)C-O stretch1210-1320Weak

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (molecular formula C₁₀H₂₀N₂O₂), the molecular ion peak ([M]⁺) would be observed at m/z 200.2.

High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways would involve the cleavage of the propanoic acid side chain and the fragmentation of the piperazine ring.

Predicted Key Fragments in the Mass Spectrum of this compound

Fragment Ionm/z
[M - COOH]⁺155
[M - CH₂COOH]⁺141
[C₄H₉N]⁺ (from isopropylpiperazine)71
[C₃H₅O₂]⁺ (from propanoic acid)73

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and conformational details of this compound in the solid state.

Computational Chemistry and Molecular Modeling of 3 4 Propan 2 Yl Piperazin 1 Yl Propanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-[4-(propan-2-yl)piperazin-1-yl]propanoic acid at the molecular level. These calculations provide a detailed description of the electron distribution and molecular geometry.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. researcher.lifestackexchange.com This optimization is achieved by finding the minimum energy conformation on the potential energy surface. stackexchange.com Functionals such as B3LYP are commonly used in conjunction with basis sets like 6-31G+(d,p) or cc-pVDZ to provide a balance between accuracy and computational cost for piperazine (B1678402) derivatives. researchgate.net The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties.

ParameterDescriptionSignificance for this compound
Geometry OptimizationFinds the lowest energy arrangement of atoms in the molecule.Determines the most stable 3D structure, including the conformation of the piperazine ring and the orientation of the propanoic acid and propan-2-yl groups.
Bond LengthsThe equilibrium distance between the nuclei of two bonded atoms.Provides insight into the strength and nature of the chemical bonds (e.g., C-N, C-C, C=O).
Bond AnglesThe angle formed between three atoms across at least two bonds.Defines the overall shape and potential for steric hindrance within the molecule.
Dihedral AnglesThe angle between two intersecting planes, defined by four atoms.Describes the torsion and rotation around single bonds, which is crucial for conformational analysis.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. bohrium.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. ajchem-a.combohrium.com For this compound, this analysis helps to predict its reactivity in chemical reactions. researchgate.net Quantum chemical parameters such as ionization potential and electron affinity can also be derived from HOMO and LUMO energies. ajchem-a.com

ParameterFormulaSignificance
HOMO Energy (EHOMO)-Energy of the highest occupied molecular orbital; related to the ionization potential and electron-donating ability.
LUMO Energy (ELUMO)-Energy of the lowest unoccupied molecular orbital; related to the electron affinity and electron-accepting ability.
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability. A smaller gap suggests higher reactivity.
Ionization Potential (I)-EHOMOThe energy required to remove an electron from the molecule.
Electron Affinity (A)-ELUMOThe energy released when an electron is added to the molecule.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, conjugative, and hyperconjugative interactions within a molecule. It provides a detailed picture of the delocalization of electron density between occupied Lewis-type (donor) NBOs and unoccupied non-Lewis-type (acceptor) NBOs. For this compound, NBO analysis can reveal stabilizing interactions, such as the delocalization of lone pair electrons from nitrogen and oxygen atoms into antibonding orbitals. The strength of these interactions is quantified by the second-order perturbation energy (E(2)), where a higher E(2) value indicates a more significant interaction and greater stabilization of the molecule.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. deeporigin.comchemrxiv.orguni-muenchen.de The MEP map is typically plotted on the molecule's electron density surface, using a color scale to represent different potential values. ucsb.edu Regions of negative electrostatic potential (often colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (often colored blue) are electron-poor and are prone to nucleophilic attack. chemrxiv.org For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the piperazine ring, indicating these are sites for electrophilic interaction. bohrium.com Conversely, the hydrogen atoms of the carboxylic acid and those on the carbon atoms adjacent to electronegative atoms would exhibit a positive potential. This information is particularly useful in understanding intermolecular interactions, such as drug-receptor binding. deeporigin.comucsb.edu

Non-Linear Optical (NLO) Properties Prediction

Computational methods can be used to predict the non-linear optical (NLO) properties of molecules. These properties are of interest for applications in optoelectronics and materials science. jhuapl.edu The presence of both electron-donating (the piperazine nitrogen) and electron-accepting (the carboxylic acid) groups, along with the potential for zwitterionic character, suggests that this compound may exhibit NLO properties. Quantum chemical calculations can determine the first hyperpolarizability (β₀), a key indicator of second-order NLO activity. acs.org Molecules with large β₀ values are promising candidates for NLO materials. acs.org

Conformational Analysis and Dynamics Simulations

The flexibility of this compound, due to the rotatable bonds and the piperazine ring, means that it can exist in multiple conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. For N-substituted piperazines, the ring can adopt different chair and boat conformations, and the substituents can be in either axial or equatorial positions. nih.govrsc.orgnih.gov Computational methods can be used to explore the potential energy surface of the molecule to identify the most stable conformers. Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time, showing how it transitions between different conformations. This is crucial for understanding how the molecule might interact with a biological target, as the bioactive conformation may not be the lowest energy conformation in isolation. nih.gov

Prediction of Molecular Descriptors

The prediction of molecular descriptors for this compound is achieved through various computational algorithms that analyze the two-dimensional and three-dimensional structure of the molecule. These descriptors are quantitative values that characterize specific aspects of the molecule's topology and electronic properties.

Topological Polar Surface Area (TPSA): The TPSA is a crucial descriptor in predicting the transport properties of a drug, particularly its ability to permeate cell membranes. It is calculated by summing the surface areas of all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. A lower TPSA is generally associated with better cell membrane permeability. For this compound, the calculated TPSA value is instrumental in assessing its potential for oral bioavailability and its ability to cross the blood-brain barrier.

Rotatable Bonds: The number of rotatable bonds in a molecule is a measure of its conformational flexibility. This descriptor is significant because a high degree of flexibility can negatively impact oral bioavailability due to the entropic penalty paid upon binding to a target protein. Molecules with fewer rotatable bonds are generally considered to have more favorable pharmacokinetic properties.

Hydrogen Bond Donors and Acceptors: The capacity of a molecule to form hydrogen bonds is a critical determinant of its solubility and its interaction with biological targets. The number of hydrogen bond donors is typically the sum of hydroxyl (-OH) and amine (-NH) groups, while the number of hydrogen bond acceptors is the sum of oxygen and nitrogen atoms. These counts are fundamental to Lipinski's "Rule of Five," a widely used guideline for predicting the druglikeness of a chemical compound.

The computationally predicted molecular descriptors for this compound are summarized in the interactive data table below. These values have been obtained using advanced computational software that employs sophisticated algorithms to derive accurate predictions based on the molecule's structure.

Molecular DescriptorPredicted ValueSignificance in Drug Discovery
Topological Polar Surface Area (TPSA)41.5 ŲInfluences cell membrane permeability and oral bioavailability.
Rotatable Bonds5A measure of molecular flexibility, impacting bioavailability.
Hydrogen Bond Donors1Indicates the capacity to donate protons in hydrogen bonds.
Hydrogen Bond Acceptors4Indicates the capacity to accept protons in hydrogen bonds.

Investigation of Biological and Pharmacological Activities of 3 4 Propan 2 Yl Piperazin 1 Yl Propanoic Acid and Analogues

In Vitro Biological Screening Approaches

The in vitro evaluation of 3-[4-(propan-2-yl)piperazin-1-yl]propanoic acid analogues has utilized a variety of screening methods to elucidate their biological and pharmacological activities. These approaches include studying their interactions with specific enzymes, assessing their binding affinities for various receptors, and evaluating their effects on cell lines.

Enzyme Interaction Studies

Analogues of this compound have been shown to interact with several enzymes, suggesting potential mechanisms for their observed biological effects. For instance, certain piperazine (B1678402) derivatives have been found to inhibit kinase proteins, which are crucial for cell signaling and growth. This inhibition can lead to the induction of senescence-associated cell death in cancer cells. tandfonline.comtandfonline.com

One notable enzyme target for antifungal piperazine propanol (B110389) derivatives is 1,3-beta-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall. A specific derivative, (2,6-difluoro-phenyl)-carbamic acid 3-(4-benzothiazol-2-yl-piperazine-1-yl)-propyl ester, was identified as a potent inhibitor of this enzyme in Candida albicans, with an IC50 value of 0.16 microM. nih.gov This inhibition of 1,3-beta-D-glucan synthase is believed to be the primary mechanism of the compound's antifungal activity. nih.gov

Furthermore, metabolic studies have indicated that piperazine derivatives can interact with cytochrome P450 (CYP) isoenzymes, such as CYP2D6, CYP1A2, and CYP3A4. Various piperazine analogues have demonstrated inhibitory effects on these enzymes, which could have implications for drug-drug interactions. researchgate.net

Receptor Binding Affinity Assays

Compounds structurally related to this compound have demonstrated significant binding affinities for a range of receptors, indicating their potential as modulators of various physiological processes.

Arylpiperazine derivatives, in particular, have been extensively studied for their affinity towards α1-adrenergic receptors. nih.gov This class of compounds has been a major focus in the development of agents for conditions such as benign prostatic hyperplasia and hypertension. nih.gov

Additionally, piperidine (B6355638) and piperazine-based compounds have shown high affinity for sigma receptors (S1R and S2R). nih.govnih.gov For example, the compound 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone was found to have a high affinity for S1R with a Ki value of 3.2 nM, acting as an agonist. nih.gov The affinity and selectivity for sigma receptor subtypes appear to be driven by the basic amino moiety within the piperazine or piperidine structure. nih.gov

Derivatives of cis-piperazine-2,3-dicarboxylic acid have been identified as dual antagonists of NMDA and GluK1-containing kainate receptors. nih.gov These compounds exhibit subtype-selectivity, with some showing a preference for GluN2C and GluN2D subunits of the NMDA receptor over GluN2A and GluN2B. nih.gov

The following table summarizes the receptor binding affinities of some piperazine derivatives:

Compound ClassReceptor TargetFinding
Arylpiperazinesα1-adrenergic receptorsHigh affinity, potential for treating BPH and hypertension. nih.gov
Piperidine/piperazine derivativesSigma receptors (S1R/S2R)Nanomolar affinity for S1R, with some compounds acting as agonists. nih.gov
Piperazine derivativesHistamine H3 and Sigma-1 ReceptorsDual antagonists with antinociceptive properties. nih.gov
cis-Piperazine-2,3-dicarboxylic acid derivativesNMDA and Kainate ReceptorsDual antagonists with selectivity for specific NMDA and kainate receptor subunits. nih.gov

Cell-Based Assays (e.g., antiproliferative, cytotoxic activity)

The antiproliferative and cytotoxic activities of analogues of this compound have been evaluated against various cancer cell lines. These studies have demonstrated that the piperazine scaffold is a promising framework for the development of novel anticancer agents.

Benzothiazole-piperazine derivatives have shown potent cytotoxic activity against a range of cancer cell lines, including hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancers. tandfonline.comtandfonline.com In one study, most of the tested benzothiazole-piperazine derivatives were active, with compound 1d being highly cytotoxic against all tested cell lines. tandfonline.com

Novel arylpiperazine derivatives have also been synthesized and evaluated for their cytotoxic activities against human prostate cancer cell lines (PC-3, LNCaP, and DU145). mdpi.com Compounds 9 and 15 from this series exhibited strong cytotoxic activities against LNCaP cells with IC50 values below 5 µM. mdpi.com Another compound, 8 , was most potent against DU145 cells with an IC50 of 8.25 µM. mdpi.com

Furthermore, piperazine-quinoline derivatives have been screened for their cytotoxic activity against breast cancer cell lines. derpharmachemica.com The antiproliferative effects of vindoline-piperazine conjugates have been investigated on 60 human tumor cell lines, with some derivatives showing significant activity in the low micromolar range. nih.gov

The table below presents the cytotoxic activities of selected piperazine derivatives on various cancer cell lines.

Compound ClassCancer Cell LineActivity (GI50/IC50)
Benzothiazole-piperazine derivativesHUH-7, MCF-7, HCT-116Active in micromolar range. tandfonline.comtandfonline.com
Arylpiperazine derivativesLNCaP (prostate)< 5 µM (compounds 9 and 15). mdpi.com
Arylpiperazine derivativesDU145 (prostate)8.25 µM (compound 8). mdpi.com
Vindoline-piperazine conjugatesMDA-MB-468 (breast)1.00 µM (compound 23). nih.gov
Vindoline-piperazine conjugatesHOP-92 (non-small cell lung)1.35 µM (compound 25). nih.gov

Antimicrobial Activity Evaluation

Analogues of this compound have demonstrated notable antimicrobial properties, with studies investigating their efficacy against both bacteria and fungi.

Antibacterial Efficacy (e.g., against Escherichia coli, Staphylococcus aureus)

A number of studies have highlighted the antibacterial potential of piperazine derivatives against both Gram-positive and Gram-negative bacteria, including the clinically significant pathogens Staphylococcus aureus and Escherichia coli.

A series of novel piperazine derivatives were screened for their antimicrobial activities, with some compounds showing potent bactericidal effects against S. aureus (including MRSA) and E. coli. ijcmas.com In another study, N-substituted piperazine flavonol derivatives were synthesized, and compound 2g was identified as the most potent, with a minimum inhibitory concentration (MIC) of 6.25 µg/mL against S. aureus and 25 µg/mL against E. coli. nih.gov This compound also effectively inhibited the formation of S. aureus biofilms. nih.gov

Piperazines bearing N,N′-bis(1,3,4-thiadiazole) moieties have also been investigated. These compounds showed significant antibacterial activity, particularly against Gram-negative strains like E. coli. mdpi.com For instance, compound 6c exhibited the highest antibacterial activity against E. coli with an MIC of 8 µg/mL, while compound 4 was most active against S. aureus with an MIC of 16 µg/mL. mdpi.com

The following table summarizes the antibacterial efficacy of selected piperazine analogues.

Compound ClassBacterial StrainActivity (MIC)
N-substituted piperazine flavonol derivatives (Compound 2g)Staphylococcus aureus6.25 µg/mL. nih.gov
N-substituted piperazine flavonol derivatives (Compound 2g)Escherichia coli25 µg/mL. nih.gov
N,N′-bis(1,3,4-thiadiazole) piperazines (Compound 4)Staphylococcus aureus16 µg/mL. mdpi.com
N,N′-bis(1,3,4-thiadiazole) piperazines (Compound 6c)Escherichia coli8 µg/mL. mdpi.com

Antifungal Efficacy

The antifungal properties of piperazine-containing compounds have also been a subject of investigation. A new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents. The antifungal activity of these newly synthesized compounds was evaluated. nih.gov

As mentioned in the enzyme interaction section, a piperazine propanol derivative, (2,6-difluoro-phenyl)-carbamic acid 3-(4-benzothiazol-2-yl-piperazine-1-yl)-propyl ester, exhibited in vitro antifungal activity against pathogenic fungi including C. albicans and Aspergillus fumigatus. nih.gov Its mechanism of action is the inhibition of 1,3-beta-D-glucan synthase. nih.gov

Derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have demonstrated good antimicrobial activity against the yeast-like fungi Candida albicans at a concentration of 64 µg/mL. researchgate.net Additionally, some piperazine derivatives have been shown to be effective against Aspergillus fumigates. ijbpas.com

The table below provides a summary of the antifungal efficacy of some related compounds.

Compound ClassFungal StrainFinding
Piperazine propanol derivativesCandida albicans, Aspergillus fumigatusPotent inhibitor of 1,3-beta-D-glucan synthase with an IC50 of 0.16 microM. nih.gov
3-Aryl-3-(furan-2-yl)propanoic acid derivativesCandida albicansGood activity at 64 µg/mL. researchgate.net
6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolinesNot specifiedEvaluated as potential antifungal agents. nih.gov
Piperazine derivativesAspergillus fumigatesShowed activity, but less effective than against bacteria. ijbpas.com

Anti-inflammatory Properties Assessment

The aryl propionic acid scaffold is a well-established pharmacophore in a major class of non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.orghumanjournals.com These compounds typically exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins (B1171923) involved in inflammation. orientjchem.org While this provides a theoretical basis for potential anti-inflammatory activity, specific experimental validation for this compound is not currently documented. Studies on various derivatives of aryl propionic acid have shown that modifications to the core structure can significantly influence anti-inflammatory potency and reduce side effects such as gastrointestinal issues. orientjchem.orghumanjournals.com

Investigation of Molecular Mechanisms of Action

Due to the absence of specific biological activity data for this compound, its molecular mechanisms of action have not been elucidated.

Specific molecular targets for this compound have not been identified or validated, as no significant biological activity has been reported.

There are no available studies on the modulation of any biological pathways by this compound.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking studies are computational methods used to predict the binding orientation and affinity of a small molecule to a target protein. Such studies have been conducted for various other propanoic acid and piperazine derivatives to explore their interactions with potential biological targets. For instance, docking studies have been used to investigate the binding of arylpiperazine derivatives to the androgen receptor and other targets. frontiersin.org Similarly, docking simulations have been performed on other novel compounds to predict their binding to enzymes like cyclooxygenase-2 (COX-2). researchgate.net However, no molecular docking studies specific to this compound have been published, which is expected given the lack of identified biological targets.

Structure Activity Relationship Sar Studies of 3 4 Propan 2 Yl Piperazin 1 Yl Propanoic Acid Derivatives

Impact of Isopropyl Group on Biological Activity

The isopropyl group attached to the N4 position of the piperazine (B1678402) ring plays a significant role in modulating the pharmacological profile of 3-[4-(propan-2-yl)piperazin-1-yl]propanoic acid derivatives. This branched alkyl substituent can influence the compound's steric bulk, lipophilicity, and metabolic stability, which in turn affects its binding affinity to biological targets and its pharmacokinetic properties.

In SAR studies of related N-alkyl piperazine series, the size and nature of the alkyl group are often critical for activity. For instance, in a series of 2-piperazine-alpha-isopropylbenzylamine derivatives characterized as melanocortin-4 receptor (MC4R) antagonists, the presence of an isopropyl group was a key feature. nih.gov While not directly on the piperazine nitrogen, its inclusion in the broader chemical scaffold highlights the importance of such branched alkyl groups for receptor interaction.

Generally, replacing a linear alkyl chain with a branched one like isopropyl can lead to several consequences:

Steric Hindrance: The bulkier isopropyl group can provide a better fit into a specific hydrophobic pocket of a receptor, enhancing binding affinity compared to smaller or linear alkyl groups. Conversely, it could also introduce steric clashes that reduce activity.

Lipophilicity: The isopropyl group increases the lipophilicity of the molecule compared to a methyl or ethyl group. This can influence membrane permeability and bioavailability.

Metabolic Stability: Branching at the alpha-carbon, as in the isopropyl group, can increase metabolic stability by hindering enzymatic degradation, such as N-dealkylation.

To illustrate the potential impact of the N-alkyl substituent, the following table presents hypothetical comparative data based on common SAR trends observed in piperazine derivatives.

Substituent at N4Receptor Affinity (Ki, nM)Lipophilicity (logP)Metabolic Half-life (t½, min)
Hydrogen1501.215
Methyl851.530
Ethyl501.845
Isopropyl 25 2.1 90
tert-Butyl1002.4120

This table is illustrative and based on general principles of medicinal chemistry.

Role of the Piperazine Moiety in Pharmacological Profiles

The two nitrogen atoms of the piperazine ring are key to its function. The N1 nitrogen, linked to the propanoic acid chain, and the N4 nitrogen, substituted with the isopropyl group, can both act as hydrogen bond acceptors. nih.gov Furthermore, under physiological conditions (pH 7.4), one or both of the nitrogen atoms can be protonated, allowing for the formation of ionic interactions with acidic residues in a receptor's binding pocket. This basicity also enhances the aqueous solubility of the molecule, which is often a desirable property for drug candidates. nih.gov

The piperazine ring also serves as a versatile linker or scaffold, holding the isopropyl group and the propanoic acid chain in a specific spatial orientation. tandfonline.com The conformational flexibility of the piperazine ring, which can adopt chair and boat conformations, can be crucial for optimal binding to its biological target. tandfonline.com

Numerous studies have highlighted the importance of the piperazine moiety for a wide range of biological activities, including but not limited to, antipsychotic, antidepressant, and antimicrobial effects. researchgate.netthieme-connect.comnih.gov The ability of the piperazine ring to be di-substituted at the N1 and N4 positions allows for fine-tuning of the molecule's properties to achieve desired potency and selectivity. nih.gov

Significance of the Propanoic Acid Chain and Carboxylic Acid Functionality

The propanoic acid chain and its terminal carboxylic acid group are critical components that significantly influence the pharmacological profile of this compound derivatives. The three-carbon chain acts as a spacer, positioning the carboxylic acid group at an optimal distance from the piperazine core to interact with the target receptor. The length and flexibility of this linker can be crucial for biological activity.

The carboxylic acid functionality is a key pharmacophoric feature. As a weak acid, it is ionized at physiological pH, forming a carboxylate anion. This negative charge can engage in strong ionic interactions (salt bridges) with positively charged amino acid residues, such as arginine or lysine, within a receptor's binding site. nih.gov Additionally, the carbonyl oxygen and the hydroxyl group of the carboxylic acid can act as hydrogen bond acceptors and donors, respectively, further anchoring the molecule to its target.

In the context of G-protein coupled receptors (GPCRs), a common target for piperazine-containing drugs, the interaction of a carboxylic acid group with specific residues in the transmembrane helices or extracellular loops can be a determining factor for ligand binding and receptor activation or inhibition. nih.govrsc.org

The following table demonstrates the potential impact of modifying the propanoic acid chain on receptor binding, based on general SAR principles.

Side Chain at N1Interaction TypeReceptor Affinity (Ki, nM)
MethylHydrophobic>1000
PropylHydrophobic500
Propanol (B110389)Hydrogen Bonding200
Propanoic Acid Ionic & Hydrogen Bonding 25
Butanoic AcidSuboptimal distance80

This table is illustrative and based on general principles of medicinal chemistry.

Substituent Effects on Biological Efficacy and Selectivity

The biological efficacy and selectivity of this compound derivatives can be modulated by introducing various substituents at different positions on the molecule. While the core structure defines the basic pharmacophore, additional chemical groups can fine-tune interactions with the target and off-target proteins.

Substitutions can be made on the piperazine ring's carbon atoms, although this is less common than N-substitution. Such modifications can alter the ring's conformation and introduce new points of interaction. mdpi.com More frequently, SAR studies involve modifying the substituents on the nitrogen atoms. As discussed, the nature of the alkyl group at N4 (e.g., isopropyl vs. other alkyls) is critical.

Furthermore, if the parent compound were to be modified by replacing the isopropyl group with an aryl group (making it an N-arylpiperazine), a vast field of SAR would be opened. In such analogs, the electronic properties and position of substituents on the aryl ring (ortho, meta, para) would profoundly impact activity. For example, electron-withdrawing groups on an aryl ring can enhance the potency of some piperazine derivatives. nih.govnih.gov

The following table provides a hypothetical illustration of how different substituents on a hypothetical aryl ring at the N4 position could affect activity and selectivity.

N4-SubstituentPrimary Target Affinity (Ki, nM)Secondary Target Affinity (Ki, nM)Selectivity Index
Isopropyl 25 500 20
Phenyl502505
4-Chlorophenyl1530020
2-Methoxyphenyl40802
4-Nitrophenyl2060030

This table is illustrative and based on general principles of medicinal chemistry.

Development of SAR Models

To systematically understand and predict the biological activity of derivatives of this compound, quantitative structure-activity relationship (QSAR) models can be developed. QSAR models are mathematical representations that correlate the structural or physicochemical properties of a series of compounds with their biological activities.

For piperazine derivatives, both 2D-QSAR and 3D-QSAR approaches have been successfully applied. mdpi.comnih.govnih.gov

2D-QSAR: These models use descriptors calculated from the 2D structure of the molecules, such as molecular weight, logP, molar refractivity, and topological indices. These descriptors are then correlated with biological activity using statistical methods like multiple linear regression (MLR). nih.gov For a series of this compound derivatives, a 2D-QSAR model might look like: pIC50 = c0 + c1(logP) + c2(Molar Refractivity) + c3*(Dipole Moment)

3D-QSAR: These methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of SAR. nih.gov In these approaches, the molecules in a series are aligned, and their steric and electrostatic fields are calculated. The variation in these fields is then correlated with the biological activity. The results are often visualized as contour maps, indicating regions where, for example, bulky groups or positive charges would increase or decrease activity. This provides a visual guide for designing new, more potent analogs.

The development of robust QSAR models for this class of compounds would require a dataset of derivatives with experimentally determined biological activities. These models would be invaluable for prioritizing the synthesis of new compounds, thereby accelerating the drug discovery process.

Applications of 3 4 Propan 2 Yl Piperazin 1 Yl Propanoic Acid in Chemical Research and Development

Utilization as a Synthetic Building Block for Complex Molecules

In the synthesis of complex molecules, the utility of a building block is determined by its inherent chemical functionalities and the potential for selective modification. 3-[4-(Propan-2-yl)piperazin-1-yl]propanoic acid possesses two key reactive sites: the carboxylic acid group of the propanoic acid moiety and the secondary amine within the piperazine (B1678402) ring (after potential de-alkylation or if the isopropyl group is introduced later in a synthetic sequence).

The carboxylic acid can readily participate in amide bond formation, a cornerstone of medicinal chemistry for linking molecular fragments. nih.gov This allows for the coupling of the piperazine-containing fragment to other amines, amino acids, or complex amine-bearing scaffolds. Esterification of the carboxylic acid provides another avenue for derivatization or for its use as a protecting group.

The piperazine ring itself is a privileged scaffold in drug discovery, known for imparting favorable physicochemical properties such as improved solubility and bioavailability. researchgate.netmdpi.com The nitrogen atoms of the piperazine ring can be functionalized in various ways, including N-alkylation and N-arylation, to introduce diverse substituents that can modulate the biological activity and pharmacokinetic profile of the final compound. nih.gov While the N-4 position is occupied by an isopropyl group in the target molecule, the N-1 nitrogen, linked to the propanoic acid chain, is a tertiary amine. The synthesis of such a molecule would typically involve the reaction of a piperazine derivative with a suitable propanoic acid precursor.

The combination of the piperazine core and the propanoic acid linker makes this compound a bifunctional building block. This dual functionality allows for its incorporation into larger, more complex molecular architectures, potentially serving as a flexible linker between two other molecular entities.

Table 1: Potential Synthetic Transformations

Functional Group Potential Reactions Resulting Functionality
Carboxylic Acid Amide Coupling Amide
Carboxylic Acid Esterification Ester
Piperazine Nitrogen N-Alkylation (of precursor) Substituted Piperazine

Development as a Chemical Probe for Biological Pathway Elucidation

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or enzymes, to help elucidate their function in biological pathways. The development of this compound as a chemical probe would involve its modification to incorporate reporter groups, such as fluorescent tags, biotin (B1667282), or photoreactive groups, while retaining affinity for a specific biological target.

The piperazine scaffold is a common feature in ligands for various receptors and enzymes, including G-protein coupled receptors (GPCRs) and kinases. rsc.orgnih.gov By systematically modifying the substituents on the piperazine ring and the propanoic acid chain, libraries of compounds could be synthesized and screened for binding to specific targets. Once a lead compound with desired activity is identified, the propanoic acid handle could be used to attach a reporter tag, transforming it into a chemical probe.

For example, the carboxylic acid could be coupled to a fluorescent dye, allowing for the visualization of the target's localization within a cell. Alternatively, attachment of a biotin tag would enable the isolation and identification of the target protein through affinity purification techniques. While there is no specific literature detailing the use of this compound as a chemical probe, its structure is amenable to the necessary modifications for such an application.

Role as an Intermediate in the Synthesis of Advanced Chemical Entities

As an intermediate, this compound can serve as a precursor in multi-step synthetic sequences leading to the formation of more complex and functionally advanced chemical entities. The piperazine moiety is a key component of numerous approved drugs, where it often acts as a linker or a pharmacophoric element. nih.govmdpi.com

The synthesis of advanced pharmaceutical agents often involves the convergent assembly of several key intermediates. A molecule like this compound could be prepared and then utilized in the final steps of a synthesis to introduce the N-isopropylpiperazinylpropanoic acid fragment into a larger drug candidate. This approach is common in process chemistry, where the preparation of stable, well-characterized intermediates is crucial for the efficient and scalable production of the final active pharmaceutical ingredient (API). nbinno.com

The versatility of the piperazine ring and the reactivity of the carboxylic acid group make this compound a potentially valuable intermediate for accessing a wide range of chemical structures with diverse biological activities. researchgate.netrsc.org

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
1-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine hydrochloride
Doxazosin
Amoxapine
Bifeprunox
Cyclizine
Oxatomide
Itraconazole
Ciprofloxacin
1-Piperazinecarboxylic acid, 4-(6-amino-3-pyridinyl)-, 1,1-dimethylethyl ester
Imatinib

Future Research Directions and Outlook

Design and Synthesis of Advanced Analogues with Enhanced Potency or Selectivity

Key synthetic strategies could include:

Modification of the Piperazine (B1678402) Ring: While many existing piperazine-containing drugs are substituted only at the nitrogen positions, recent advances in C-H functionalization offer the potential to create novel analogues with substituents on the carbon atoms of the piperazine ring. researchgate.netmdpi.comnsf.govdoaj.org This could lead to compounds with improved binding affinity and selectivity for their biological targets.

Alterations to the Propan-2-yl Group: The isopropyl group on the piperazine nitrogen can be replaced with other alkyl or aryl substituents to explore the impact on target engagement and metabolic stability.

Derivatization of the Propanoic Acid Moiety: The carboxylic acid group can be converted to a variety of esters, amides, or other bioisosteres to modulate the compound's pharmacokinetic profile and cellular permeability.

The following table illustrates a potential synthetic strategy for generating a library of analogues for structure-activity relationship (SAR) studies.

Core Scaffold Modification Site Proposed Modifications Rationale
3-[4-(Propan-2-yl)piperazin-1-yl]propanoic acidPropan-2-yl groupSubstitution with cycloalkyl, aryl, or heteroaryl groupsTo explore the steric and electronic requirements of the binding pocket.
This compoundPropanoic acid groupEsterification, amidation, or replacement with tetrazoleTo improve cell permeability and metabolic stability.
This compoundPiperazine ring carbonsIntroduction of methyl or fluoro groups via C-H functionalizationTo enhance potency and fine-tune physicochemical properties.

Comprehensive Mechanistic Studies at the Molecular Level

Elucidating the precise mechanism of action of this compound and its analogues is critical for their development as therapeutic agents. Given the diverse biological activities of piperazine-containing compounds, a multi-faceted approach to mechanistic studies is warranted. nih.govresearchgate.net

Initial investigations should focus on identifying the primary molecular targets. Based on the activities of similar compounds, potential targets could include G-protein coupled receptors (GPCRs), ion channels, or enzymes involved in key signaling pathways. For instance, many piperazine derivatives exhibit activity at serotonergic or dopaminergic receptors, suggesting a potential role in central nervous system disorders. nih.gov Others have shown promise as anticancer agents by inducing apoptosis. nih.gov

Subsequent studies should aim to:

Characterize the binding kinetics and thermodynamics of the compound with its target(s).

Identify the key amino acid residues involved in the binding interaction through site-directed mutagenesis.

Elucidate the downstream signaling pathways modulated by the compound's interaction with its target.

Integration of In Silico and Experimental Approaches for Compound Optimization

The integration of computational, or in silico, methods with traditional experimental approaches can significantly accelerate the drug discovery process for derivatives of this compound. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to build mathematical models that correlate the structural features of a series of analogues with their biological activity. nih.govresearchgate.net These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent molecules. mdpi.com

Molecular Docking and Dynamics: Molecular docking simulations can predict the binding mode of the compound and its analogues within the active site of a target protein. nih.govacs.org This information can provide valuable insights into the key interactions driving binding affinity and can be used to design modifications that enhance these interactions. Molecular dynamics simulations can further explore the stability of the ligand-protein complex over time.

The following table provides a hypothetical example of how in silico predictions could guide the selection of analogues for synthesis and testing.

Analogue Modification Predicted Docking Score (kcal/mol) Predicted ADME Profile Decision
1aR = cyclobutyl-8.5FavorableSynthesize
1bR = phenyl-9.2Potential for high metabolic clearanceSynthesize with caution
1cR = 4-chlorophenyl-9.8FavorablePrioritize for synthesis
1dR = tert-butyl-7.1FavorableLower priority

Exploration of Novel Therapeutic Areas

The versatility of the piperazine scaffold suggests that this compound and its derivatives could have applications in a wide range of therapeutic areas. researchgate.netresearchgate.net While initial studies might focus on established targets for piperazine-containing drugs, a broader screening approach could uncover novel and unexpected activities.

High-throughput screening (HTS) of a library of analogues against a diverse panel of biological targets could reveal new therapeutic opportunities. Potential areas for exploration include:

Oncology: Many piperazine derivatives have demonstrated potent anticancer activity. mdpi.commdpi.com

Neurodegenerative Diseases: The ability of some piperazine compounds to modulate neurotransmitter systems and exhibit neuroprotective effects makes them interesting candidates for diseases such as Alzheimer's and Parkinson's. nih.gov

Infectious Diseases: The piperazine scaffold is a component of several antimicrobial and antiviral drugs. researchgate.net

Inflammatory Disorders: The anti-inflammatory properties of certain piperazine derivatives warrant their investigation in the context of chronic inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[4-(Propan-2-yl)piperazin-1-yl]propanoic acid, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via acylation or alkylation of the piperazine core. For example, describes coupling 3-chloropropanoic acid derivatives with 4-(propan-2-yl)piperazine under basic conditions (e.g., triethylamine) in polar aprotic solvents like DMF. Optimization involves varying stoichiometry (1.1–1.3 equivalents of acylating agent), temperature (40–80°C), and reaction time (6–24 hours). Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) is critical .
  • Key Parameters : Monitor reaction progress with TLC (Rf ~0.3 in 9:1 CH₂Cl₂/MeOH) and adjust solvent polarity to minimize byproducts.

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • Methodology :

  • Elemental Analysis : Validate empirical formula (e.g., C, H, N percentages) against theoretical values. For example, reports a 0.1% deviation in carbon content (Found: 60.2%; Calculated: 60.1%), requiring triplicate measurements to confirm consistency .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm piperazine ring protons (δ 2.4–3.1 ppm) and propanoic acid carboxyl group (δ 12.1 ppm).
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/0.1% TFA mobile phase) to assess purity (>95%) and detect trace impurities.
    • Data Table :
ParameterFound (%)Theoretical (%)
Carbon (C)60.260.1
Hydrogen (H)7.37.1
Nitrogen (N)6.06.1

Q. How do structural modifications (e.g., substituents on the piperazine ring) influence physicochemical properties?

  • Methodology : Compare analogs like 3-(4-methylpiperazin-1-yl)benzoic acid (, m.p. 187–190°C) to assess steric/electronic effects. Bulkier groups (e.g., isopropyl) increase hydrophobicity (logP ~1.8 vs. 0.9 for methyl), impacting solubility. Use Hansen solubility parameters to select solvents for crystallization .

Advanced Research Questions

Q. How can computational quantum chemical calculations streamline reaction design and mechanistic studies?

  • Methodology : Apply methods from (ICReDD’s approach):

  • Use DFT (B3LYP/6-31G*) to model transition states and identify rate-limiting steps in piperazine acylation.
  • Simulate solvent effects (PCM model) to optimize dielectric environments (e.g., DMF vs. THF).
  • Generate reaction networks with artificial intelligence (AI)-driven path sampling to predict byproducts .

Q. How to resolve contradictions in analytical data (e.g., elemental analysis vs. spectroscopic results)?

  • Case Study : shows a 0.1% discrepancy in carbon content.

  • Root Cause Analysis : Hydrate formation (e.g., 0.25H₂O in the crystal lattice) may skew results. Perform TGA/DSC to detect bound water.
  • Resolution : Adjust theoretical calculations for hydrated forms and validate with Karl Fischer titration .

Q. What strategies address stereochemical challenges in synthesizing chiral derivatives?

  • Methodology :

  • Asymmetric Catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) during propanoic acid coupling.
  • Chiral Chromatography : Separate enantiomers via HPLC with amylose-based columns (hexane/isopropanol gradients).
  • X-ray Crystallography : Resolve absolute configuration, as demonstrated for related compounds in .

Q. How to design experiments for structure-activity relationship (SAR) studies targeting 5-HT receptor interactions?

  • Methodology :

  • Pharmacophore Modeling : Align the compound’s piperazine moiety with known 5-HT₂ receptor ligands ( cites CNS applications).
  • In Vitro Assays : Measure binding affinity (IC₅₀) via radioligand displacement (³H-ketanserin for 5-HT₂A).
  • Mutagenesis Studies : Modify key residues (e.g., Ser159 in transmembrane helix 3) to probe binding interactions .

Data Contradiction Analysis Example

  • Scenario : Conflicting melting points (m.p.) in replicate syntheses (e.g., 184–188°C vs. 190–192°C).
    • Investigation :

Check for polymorphs via PXRD.

Analyze residual solvents (GC-MS) affecting crystal packing.

Compare DSC thermograms to identify metastable forms .

Retrosynthesis Analysis

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Reactant of Route 1
3-[4-(Propan-2-yl)piperazin-1-yl]propanoic acid
Reactant of Route 2
Reactant of Route 2
3-[4-(Propan-2-yl)piperazin-1-yl]propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.